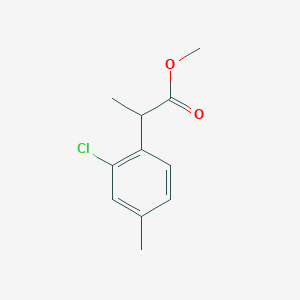

Methyl 2-(2-chloro-4-methylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-chloro-4-methylphenyl)propanoate is an organic compound with the molecular formula C11H13ClO2. It is an ester derived from 2-(2-chloro-4-methylphenyl)propanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-4-methylphenyl)propanoate typically involves the esterification of 2-(2-chloro-4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-4-methylphenyl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Hydrolysis: 2-(2-chloro-4-methylphenyl)propanoic acid and methanol.

Reduction: 2-(2-chloro-4-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chloro-4-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The chlorine atom in the aromatic ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Methyl 2-(2-chloro-4-methylphenyl)propanoate can be compared with other similar compounds, such as:

Methyl 2-(4-chlorophenyl)propanoate: Similar structure but with the chlorine atom in a different position.

Methyl 2-(2-bromophenyl)propanoate: Similar structure but with a bromine atom instead of chlorine.

Methyl 2-(4-methylphenyl)propanoate: Similar structure but without the chlorine atom.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.

Biological Activity

Methyl 2-(2-chloro-4-methylphenyl)propanoate, a compound with significant biological interest, has been investigated for its diverse pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15ClO2

- Molecular Weight : 227.69 g/mol

- IUPAC Name : this compound

- Physical State : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents like methanol and ethanol

The compound features a chloro-substituted aromatic ring and a methyl ester group, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Notable cytotoxicity against cancer cell lines.

- Potential Neuroprotective Effects : Suggested benefits in protecting neural cells from oxidative stress.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids.

- Hydrophobic Interactions : The chloro-substituted aromatic ring allows for π-π stacking interactions, enhancing binding affinity to targets such as enzymes and receptors.

These interactions can modulate enzyme activity and receptor function, leading to potential therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Study 1 | Significant antimicrobial activity against E. coli with MIC values of 6 µg/mL. |

| Study 2 | Cytotoxicity against human leukemia cells with an IC50 value of 0.13 µM. |

| Study 3 | Neuroprotective effects in cellular models exposed to oxidative stress. |

These findings highlight the compound's potential across multiple therapeutic areas.

Detailed Research Findings

-

Antimicrobial Activity

- The compound has been shown to inhibit the growth of pathogenic bacteria, particularly E. coli, with minimal inhibitory concentration (MIC) values indicating strong efficacy.

-

Anticancer Properties

- In vitro studies have reported significant cytotoxic effects on various cancer cell lines, including leukemia cells, suggesting potential as a chemotherapeutic agent.

-

Neuroprotective Effects

- Research indicates that this compound may protect neural cells from damage caused by oxidative stress, which is critical in neurodegenerative disease contexts.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

methyl 2-(2-chloro-4-methylphenyl)propanoate |

InChI |

InChI=1S/C11H13ClO2/c1-7-4-5-9(10(12)6-7)8(2)11(13)14-3/h4-6,8H,1-3H3 |

InChI Key |

DVLBBVCTYITPNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C(=O)OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.